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Compound of Interest

Compound Name:
Ethyl 2-[(4-

methoxyphenyl)amino]acetate

Cat. No.: B182486 Get Quote

An In-depth Technical Guide to Ethyl 2-[(4-methoxyphenyl)amino]acetate

This technical guide provides a comprehensive overview of the physical and chemical

properties, synthesis, and potential biological relevance of Ethyl 2-[(4-
methoxyphenyl)amino]acetate, tailored for researchers, scientists, and professionals in drug

development.

Chemical Identity and Physical Properties
Ethyl 2-[(4-methoxyphenyl)amino]acetate, also known as ethyl N-(4-

methoxyphenyl)glycinate, is an organic compound belonging to the N-aryl amino acid ester

family. While specific experimental data for this compound is limited in publicly available

literature, its fundamental properties have been established.

Table 1: Compound Identifiers
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Identifier Value

CAS Number 50845-77-7[1]

Molecular Formula C₁₁H₁₅NO₃[1]

Molecular Weight 209.24 g/mol [1]

Synonyms

ethyl N-(4-methoxyphenyl)glycinate, 2-[(4-

methoxyphenyl)amino]acetic acid ethyl ester,

ethyl (4-methoxyanilino)acetate[1]

Table 2: Experimental and Predicted Physical Properties

Property Value Source

Physical Form Solid Predicted

Purity 95-97% Commercial Suppliers

XLogP3 2.2 Predicted[1]

Hydrogen Bond Donor Count 1 Predicted[1]

Hydrogen Bond Acceptor

Count
4 Predicted[1]

Rotatable Bond Count 6 Predicted[1]

Topological Polar Surface Area 47.6 Å² Predicted[1]

Spectroscopic Characterization
Detailed experimental spectra for Ethyl 2-[(4-methoxyphenyl)amino]acetate are not readily

available. However, based on its chemical structure and data from analogous compounds, the

expected spectral characteristics can be predicted.

Table 3: Predicted ¹H-NMR Spectral Data (CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.8 d 2H Ar-H (ortho to -OCH₃)

~6.7 d 2H Ar-H (ortho to -NH)

~4.2 q 2H -O-CH₂-CH₃

~3.9 s 2H -NH-CH₂-CO-

~3.8 s 3H -O-CH₃

~1.3 t 3H -O-CH₂-CH₃

Table 4: Predicted ¹³C-NMR Spectral Data (CDCl₃)

Chemical Shift (ppm) Assignment

~171 C=O (ester)

~153 Ar-C (-OCH₃)

~142 Ar-C (-NH)

~115 Ar-CH

~114 Ar-CH

~61 -O-CH₂-CH₃

~56 -O-CH₃

~46 -NH-CH₂-CO-

~14 -O-CH₂-CH₃

Infrared (IR) Spectroscopy: Expected characteristic peaks include N-H stretching around 3350-

3450 cm⁻¹, C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, a strong C=O

stretch for the ester at approximately 1735-1750 cm⁻¹, and C-O stretching vibrations between

1000-1300 cm⁻¹.
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Mass Spectrometry (MS): The expected molecular ion peak [M]⁺ would be observed at m/z =

209. Common fragmentation patterns would likely involve the loss of the ethoxy group (-

OC₂H₅) leading to a fragment at m/z = 164, and cleavage of the ester group.

Synthesis Methodology
A definitive, published experimental protocol for the synthesis of Ethyl 2-[(4-
methoxyphenyl)amino]acetate is not widely available. However, a standard and reliable

method for its preparation is the nucleophilic substitution of an α-haloester with p-anisidine. The

following is a plausible experimental protocol based on general procedures for the synthesis of

N-aryl glycine esters.

Experimental Protocol: Synthesis via Nucleophilic
Substitution
Reaction Scheme: p-Anisidine + Ethyl bromoacetate → Ethyl 2-[(4-
methoxyphenyl)amino]acetate

Materials:

p-Anisidine (1.0 eq)

Ethyl bromoacetate (1.1 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

Acetonitrile (CH₃CN) (anhydrous)

Ethyl acetate

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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To a round-bottom flask under a nitrogen atmosphere, add p-anisidine and anhydrous

acetonitrile.

Add potassium carbonate to the mixture.

Stir the suspension at room temperature for 10-15 minutes.

Add ethyl bromoacetate dropwise to the reaction mixture.

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Filter the solid potassium salts and wash with ethyl acetate.

Combine the filtrate and washings and concentrate under reduced pressure.

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to

yield the crude product.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to obtain the pure Ethyl 2-[(4-methoxyphenyl)amino]acetate.
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Proposed Synthesis Workflow for Ethyl 2-[(4-methoxyphenyl)amino]acetate
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Caption: Proposed Synthesis Workflow.
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Potential Biological Activity and Applications in
Drug Development
While no specific biological activities have been reported for Ethyl 2-[(4-
methoxyphenyl)amino]acetate, the broader class of phenylglycine derivatives has garnered

significant interest in medicinal chemistry.

Metabotropic Glutamate Receptor (mGluR) Modulation: Phenylglycine derivatives are known

to act as agonists or antagonists at metabotropic glutamate receptors.[2][3] These receptors

are involved in modulating synaptic transmission and neuronal excitability and are

therapeutic targets for a range of neurological and psychiatric disorders. The structure of

Ethyl 2-[(4-methoxyphenyl)amino]acetate makes it a candidate for investigation as an

mGluR modulator.

Building Block for Bioactive Peptides: Phenylglycine-type amino acids are found in a variety

of peptide natural products, including some with antibiotic properties.[4] This suggests that

N-substituted glycine esters like the title compound could serve as valuable building blocks

in the synthesis of novel peptide-based therapeutics.

The presence of the methoxy group and the ethyl ester functionality provides handles for

further chemical modification, allowing for the generation of a library of compounds for

structure-activity relationship (SAR) studies. These studies are crucial in drug discovery for

optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
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Caption: Structure-Activity Relationship Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b182486?utm_src=pdf-body-img
https://www.benchchem.com/product/b182486?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. echemi.com [echemi.com]

2. scispace.com [scispace.com]

3. Structure-activity relationships for a series of phenylglycine derivatives acting at
metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural
products - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-[(4-
methoxyphenyl)amino]acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182486#physical-and-chemical-properties-of-ethyl-2-
4-methoxyphenyl-amino-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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